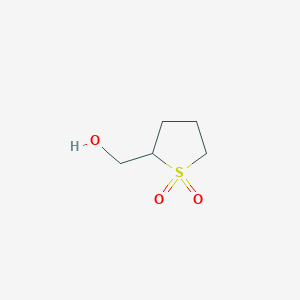

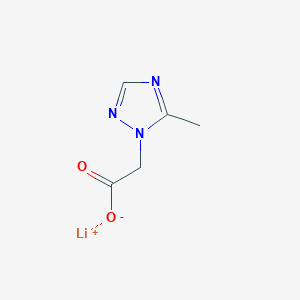

![molecular formula C19H20ClN5O2S B2921050 2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride CAS No. 1221715-20-3](/img/structure/B2921050.png)

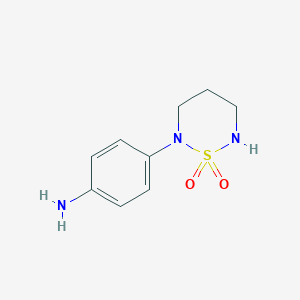

2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride” is a post-emergence herbicide used on rice crops for the control of broad-leaved weeds, aquatic weeds, and certain grasses . It is also known as Penoxsulam .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine with methoxide in an alcohol solvent . Both rearrangement and methoxy substitution can be accomplished directly .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The structure includes a [1,2,4]triazolo[1,5-c]quinazolin-5-yl ring, which is substituted with ethyl and dimethoxy groups .Physical and Chemical Properties Analysis

The compound has a melting point of 212°C and a vapor pressure of 9.55 x 10-11 mPa at 25°C .Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including triazoloquinazolines, are synthesized through various chemical reactions, often involving condensation processes. For example, the synthesis of novel pyrazoline and pyrazole derivatives has been explored, highlighting the versatility of heterocyclic chemistry in generating compounds with potential biological activities (Hassan, 2013). Similarly, the synthesis of partially hydrogenated triazolopyrimidines and their reactions with chlorocarboxylic acid chlorides demonstrate the potential for creating complex heterocyclic structures (Chernyshev et al., 2014).

Potential Biological Activities

The research into heterocyclic compounds extends into evaluating their biological activities, such as antimicrobial properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines have been synthesized and assessed for their antimicrobial activities, revealing the potential of these compounds in medicinal chemistry (El‐Kazak & Ibrahim, 2013).

Applications in Herbicide Development

Interestingly, certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity, indicating the utility of triazoloquinazolines and related structures in agricultural sciences (Moran, 2003). This application underscores the importance of heterocyclic chemistry in developing novel solutions for pest control.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-ethyl-8,9-dimethoxy-5-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S.ClH/c1-4-17-22-18-13-9-15(25-2)16(26-3)10-14(13)21-19(24(18)23-17)27-11-12-7-5-6-8-20-12;/h5-10H,4,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMLTNSQQWMJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=N4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

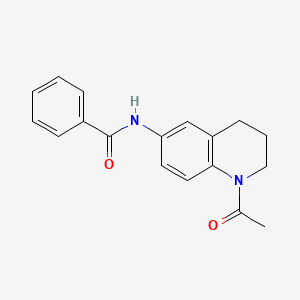

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-isopropoxybenzenecarboxamide](/img/structure/B2920967.png)

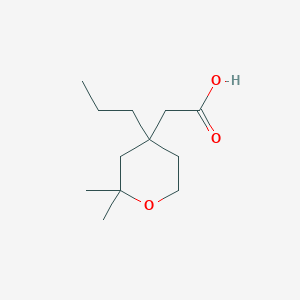

![5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2920977.png)

![1-[1-(2-Oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2920986.png)

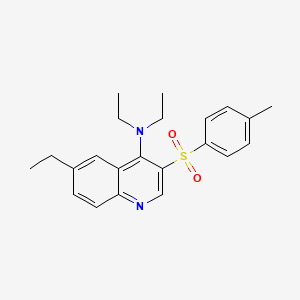

![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2920989.png)